N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S2/c18-17(19,20)25-13-4-1-2-5-14(13)27(22,23)21-12-16(7-9-24-10-8-16)15-6-3-11-26-15/h1-6,11,21H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNIUZBUFFCWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a tetrahydro-pyran moiety, and a trifluoromethoxy group attached to a benzenesulfonamide backbone. Its molecular formula is , with a molecular weight of approximately 392.5 g/mol. The presence of the thiophene and trifluoromethoxy groups is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The thiophene ring system enhances its lipophilicity, allowing better membrane permeability and interaction with intracellular targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-((4-(thiophen-2-yl)... | 0.008 | Streptococcus pneumoniae |
| Similar Thiophene Derivative | 0.03 | Staphylococcus epidermidis |
| Ampicillin | 0.1 | Escherichia coli |
Anti-inflammatory Properties
Thiophene derivatives have also been explored for their anti-inflammatory effects. In vitro assays indicated that these compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various thiophene derivatives, including the target compound, against resistant strains of bacteria. Results indicated that the compound significantly inhibited bacterial growth with an IC50 value lower than that of conventional antibiotics .
- Anti-inflammatory Assays : Another investigation focused on the anti-inflammatory activity of related compounds in models of acute inflammation. The results showed a marked reduction in edema and inflammatory markers, supporting the potential therapeutic applications of this class of compounds in inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Key Analytical Findings
Electronic Effects: The trifluoromethoxy (-OCF₃) group in the target compound is a stronger electron-withdrawing group compared to the acetyl (-COCH₃) group in ’s analog. Trifluoromethyl (-CF₃) substituents (e.g., in ’s benzamide analog) contribute to lipophilicity but lack the sulfonamide’s acidic NH, reducing polar interactions .
In contrast, thiopyran () introduces sulfur’s larger atomic radius, subtly altering ring puckering and electronic distribution .
Hydroxyethoxy () and hydroxymethyl () substituents improve aqueous solubility, whereas the target compound’s -OCF₃ and thiophene may prioritize membrane permeability .
Synthetic Routes :
- The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions similar to methods described for triazole-thiones (), where IR spectroscopy confirmed tautomeric forms via C=S and NH stretching bands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
